
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone
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Overview
Description
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone is a complex organic compound that features a combination of pyridazinyl, piperazinyl, and chloropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl group: This could involve the reaction of 4-chlorophenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazinyl ring.
Attachment of the piperazinyl group: The pyridazinyl compound can then be reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl derivative.
Formation of the chloropyridinyl group: The final step might involve the reaction of the piperazinyl derivative with 6-chloropyridine-3-carboxylic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or pyridazinyl groups, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: The chlorophenyl and chloropyridinyl groups may undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- Recent studies have highlighted the potential of compounds similar to (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone in treating epilepsy. These compounds exhibit a multimodal mechanism of action, interacting with various ion channels such as TRPV1 and sodium channels, which are crucial for seizure control .
- Analgesic Properties
- Antimicrobial Activity
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Piperazine Ring : The initial step often involves the reaction of 4-chlorophenyl derivatives with piperazine under basic conditions.
- Pyridazine Coupling : Subsequent cyclization reactions form the pyridazine ring, which is crucial for the biological activity.
- Final Modification : The introduction of the methanone group is achieved through acylation reactions, enhancing the compound's pharmacological profile.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-fluoropyridin-3-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-bromopyridin-3-yl)methanone: Similar structure but with a bromine atom instead of chlorine.
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Biological Activity
The compound (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClN4O with a molecular weight of 378.9 g/mol. The structure features a piperazine ring linked to both a chlorophenyl and a pyridazine moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H19ClN4O |
Molecular Weight | 378.9 g/mol |
IUPAC Name | [4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone |
SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Antimicrobial Activity
Studies have shown that pyridazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, research indicates that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Inhibitory Effects on Enzymes
The compound has been investigated for its potential as an enzyme inhibitor . Specifically, it may interact with dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines, which is essential for viral replication and cellular proliferation. Compounds with similar structures have shown promising results in inhibiting DHODH activity, thus opening avenues for further research into this compound's efficacy .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of piperazine and evaluating their biological activities demonstrated that modifications in the piperazine ring could enhance both antimicrobial and antiviral activities. The specific derivatives tested included variations of the chlorophenyl and pyridazine groups, which are structurally relevant to our compound.
Study 2: Structure-Activity Relationship (SAR)
Another research effort examined the structure-activity relationship (SAR) of pyridazine derivatives. It was found that the introduction of electron-withdrawing groups like chlorine significantly improved biological activity against certain pathogens. This suggests that our compound may possess enhanced activity due to its structural features .
Properties
IUPAC Name |
[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O/c21-16-4-1-14(2-5-16)17-6-8-19(25-24-17)26-9-11-27(12-10-26)20(28)15-3-7-18(22)23-13-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOJUISNFFIVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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